molecular formula C19H11Cl2N3OS B1346060 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one CAS No. 209409-98-3

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

Cat. No. B1346060
M. Wt: 400.3 g/mol
InChI Key: HVIHYFPILKEGDC-UHFFFAOYSA-N
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Description

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (hereafter referred to as DCPPP) is a synthetic heterocyclic compound with a wide range of applications in scientific research. It is used in various biochemical and physiological experiments, as well as in drug development, due to its unique properties. DCPPP is highly soluble in water and has a low melting point, making it ideal for laboratory experiments.

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

2. Comprehensive and Detailed Summary of the Application The compound “5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one” is an analog of the p38 inhibitor compound VX-745 . P38 MAP kinases are key enzymes involved in signal transduction and the amplification of cellular responses to stimuli . This compound is being studied for its potential in treating inflammatory and neurological diseases .

3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of this compound involves nucleophilic substitution and DMF-acetal heterocyclization . The use of NaH, instead of NaNH2, for the deprotonation of dichlorophenylacetonitrile and aqueous workup using saturated NH4Cl afforded the product as a shiny red crystalline product without chromatographic purification . The yield could be improved to 43% on a 9g scale .

4. Thorough Summary of the Results or Outcomes Obtained The synthesis resulted in the formation of a mixture of tautomers of the compound . The absence of signals of the benzylic proton and the complex peak pattern proved again the formation of at least two tautomeric species .

properties

IUPAC Name

5-(2,6-dichlorophenyl)-2-phenylsulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3OS/c20-13-7-4-8-14(21)17(13)18-15-9-10-16(23-24(15)11-22-19(18)25)26-12-5-2-1-3-6-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHYFPILKEGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN3C=NC(=O)C(=C3C=C2)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175114
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

CAS RN

209409-98-3
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209409983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
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5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
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5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
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5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
Reactant of Route 5
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5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
Reactant of Route 6
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5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

Citations

For This Compound
5
Citations
M Treu, U Jordis, VJ Lee - Molecules, 2001 - mdpi.com
Molecules | Free Full-Text | An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) Next Article in Journal Zn Mediated …
Number of citations: 8 www.mdpi.com
MC Bagley, T Davis, MC Dix, V Fusillo… - Future Medicinal …, 2010 - Future Science
Background: The ATP-competitive p38α MAPK inhibitor VX-745 exhibits an exquisite kinase selectivity profile, is effective in blocking p38 stress signaling in Werner syndrome dermal …
Number of citations: 10 www.future-science.com
TH Lin, A Metzger, DJ Diller, M Desai… - … of Pharmacology and …, 2006 - ASPET
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases that play important roles in cellular responses to inflammation and external stress. …
Number of citations: 17 jpet.aspetjournals.org
L Skulski, P Wroczynski - Molecules, 2001 - mdpi.com
This review reports some novel (or improved) synthetic methods for preparing a number of aromatic (carbocyclic and predominantly heterocyclic) organomercurials, particularly those …
Number of citations: 3 www.mdpi.com
A Jõgi, U Mäeorg - Molecules, 2001 - mdpi.com
The reaction of substituted and unsubstituted propargylic bromides with butanal in presence of zinc power in THF/saturated aqueous NH 4 Cl solution gave corresponding allenic and …
Number of citations: 43 www.mdpi.com

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